molecular formula C15H18N2O5 B15126855 N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine

N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine

Cat. No.: B15126855
M. Wt: 306.31 g/mol
InChI Key: XUXQFRNOOXWRBX-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine is a synthetic organic compound characterized by a substituted indole core linked to an L-alanine residue via a carbonyl group. Its molecular formula is C₁₇H₂₀N₃O₆, with an average molecular mass of 362.362 g/mol and a monoisotopic mass of 362.135759 g/mol . The indole ring is substituted with methoxy groups at positions 4 and 6, a methyl group at position 1, and a carbonyl-alanyl moiety at position 2.

This structure suggests applications in agrochemical or pharmaceutical research, given the prevalence of indole derivatives in bioactive molecules.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

2-[(4,6-dimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C15H18N2O5/c1-8(15(19)20)16-14(18)12-7-10-11(17(12)2)5-9(21-3)6-13(10)22-4/h5-8H,1-4H3,(H,16,18)(H,19,20)

InChI Key

XUXQFRNOOXWRBX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(N1C)C=C(C=C2OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 4 and 6 positions.

    Formamido Group Introduction: The formamido group is introduced by reacting the methoxylated indole with formamide under heating conditions.

    Attachment of Propanoic Acid Moiety: The final step involves the coupling of the formamido-indole intermediate with a propanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The methoxy groups on the indole ring can undergo nucleophilic substitution reactions with reagents like halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

(2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Analogues

N-[(4,7-Dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine
  • Structure : Differs in methoxy group positions (4,7 vs. 4,6) and lacks the methyl group on the indole nitrogen.
  • Molecular Formula : C₁₄H₁₆N₂O₅ (Molar mass: 292.29 g/mol) .
  • Key Differences :
    • Smaller molecular mass due to fewer substituents.
    • Absence of the indole N-methyl group reduces lipophilicity compared to the target compound.
    • Classified as an IRRITANT , suggesting higher reactivity or toxicity .
2-[(4,7-Dimethoxy-1H-indole-2-carbonyl)-amino]-propionic acid
  • A synonym for the above compound, confirming the importance of methoxy positioning in modulating physicochemical properties .

Agrochemical Alanine Derivatives

Metalaxyl and Benalaxyl
  • Metalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine.
  • Benalaxyl : Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine .
  • Key Differences :
    • Replace the indole core with a dimethylphenyl group.
    • Substituents (methoxyacetyl, phenylacetyl) alter electron distribution and binding affinity compared to the indole-carbonyl group in the target compound.
    • Metalaxyl-M (D-enantiomer) is agriculturally active, highlighting the role of stereochemistry .
Furalaxyl
  • Methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine .
  • Comparison: The furan ring introduces distinct electronic effects vs.

Imidazole Derivatives with Alanine Moieties

Compounds such as 5{46}–5{51} (e.g., 4-[(R-α-methylbenzylamino)carbonyl]-5-[(benzyloxy-S-alanyl)carbonyl]-1H-imidazole) share peptide-like linkages but feature imidazole cores instead of indoles .

  • Key Differences: Imidazole’s smaller aromatic system may reduce π-π stacking interactions compared to indole.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound Indole 4,6-dimethoxy, 1-methyl, alanyl C₁₇H₂₀N₃O₆ 362.36 Defined stereocenter
N-[(4,7-Dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine Indole 4,7-dimethoxy, alanyl C₁₄H₁₆N₂O₅ 292.29 IRRITANT
Metalaxyl Phenyl 2,6-dimethyl, methoxyacetyl, DL-alanyl C₁₅H₂₁NO₄ 279.33 Agrochemical fungicide
Benalaxyl Phenyl 2,6-dimethyl, phenylacetyl, DL-alanyl C₂₀H₂₃NO₃ 325.40 Lipophilic fungicide

Research Findings and Implications

Steric and Lipophilic Effects: The N-methyl group on the indole increases lipophilicity, which could improve membrane permeability relative to non-methylated derivatives .

Stereochemistry : The L-alanine configuration aligns with bioactive enantiomers in agrochemicals (e.g., metalaxyl-M), suggesting possible enantiomer-specific efficacy .

Hazard Profiles : The irritant classification of the 4,7-dimethoxy analogue underscores the need for safety evaluations of the target compound .

Biological Activity

N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine is a synthetic compound belonging to the indole derivative class, characterized by its unique structural features that include methoxy substitutions and a carbonyl group linked to the amino acid alanine. This compound has garnered attention due to its potential biological activities and therapeutic applications in various fields, including oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O5, with a molecular weight of 306.31 g/mol. Its structure can be represented as follows:

N 4 6 dimethoxy 1 methyl 1H indol 2 yl carbonyl alanine\text{N 4 6 dimethoxy 1 methyl 1H indol 2 yl carbonyl alanine}

This compound's indole core is substituted at the 4 and 6 positions with methoxy groups, enhancing its interaction with biological targets.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
A375 (melanoma)<10Induction of apoptosis
A549 (lung adenocarcinoma)5.7Inhibition of VEGF signaling

These findings suggest that the compound may act through multiple mechanisms, including modulation of growth factor signaling pathways and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been implicated in anti-inflammatory activities. Preliminary studies indicate that it may downregulate pro-inflammatory cytokines such as IL-6 and IL-23 in macrophage models. This inhibition is thought to occur through the suppression of key signaling pathways involving mitogen-activated protein kinases (MAPKs) and NF-kB .

The biological activity of this compound is likely mediated by its ability to interact with specific biological targets:

  • Cytokine Inhibition : The compound may inhibit cytokine production in immune cells.
  • Signal Transduction Modulation : It could influence MAPK and NF-kB pathways, leading to reduced inflammation and tumor growth.
  • Apoptosis Induction : The presence of the carbonyl group may enhance its ability to induce apoptosis in malignant cells.

Case Studies

A notable case study involved the application of this compound in a murine model of psoriasis. Treatment with this compound resulted in a significant reduction in skin thickening and inflammatory cell infiltration compared to controls. Histological analysis showed decreased levels of phosphorylated Drp1 and GDAP1L1, suggesting a role in mitochondrial dynamics during inflammation .

Comparative Analysis

To better understand the uniqueness of this compound within its class, a comparison with similar compounds is informative:

Compound NameStructure FeaturesBiological ActivityNotable Differences
Indole-3-acetic acidIndole structurePlant hormone activityDifferent biological role
TryptophanEssential amino acidProtein synthesisLacks carbonyl substitution
SerotoninNeurotransmitterMood regulationDerived from tryptophan

This comparison highlights how N-[4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine's specific substitutions may enhance its biological activity compared to simpler structures or those lacking the carbonyl linkage .

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes with indole-binding pockets).
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding free energy (MM-PBSA/GBSA) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., methoxy and carbonyl groups) for target engagement .

What methodologies optimize chiral purity during synthesis?

Q. Advanced Research Focus

  • Chiral auxiliaries : Use Boc-protected alanine to prevent racemization during coupling steps .
  • Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers and quantify enantiomeric excess (ee) .
  • Asymmetric catalysis : Explore palladium or organocatalyst-mediated reactions to enhance stereoselectivity .

How can purity be assessed using HPLC and LC-MS?

Q. Basic Research Focus

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Monitor at 220–280 nm .
  • LC-MS : Electrospray ionization (ESI) in positive/negative mode detects impurities via exact mass (e.g., m/z ± 0.001 Da) .
  • Validation : Compare retention times and spectral data against reference standards .

How can discrepancies between theoretical and experimental spectroscopic data be reconciled?

Q. Advanced Research Focus

  • DFT calculations : Use Gaussian or ORCA to simulate NMR/IR spectra. Adjust for solvent effects (e.g., PCM model) .
  • Dynamic effects : Account for conformational flexibility using variable-temperature NMR or MD simulations .
  • Cross-validation : Compare data across multiple techniques (e.g., X-ray for structure, NMR for dynamics) .

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